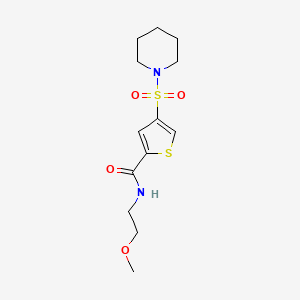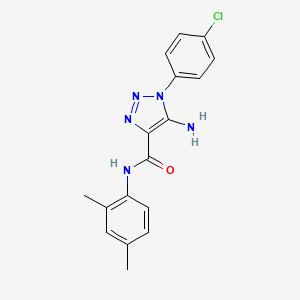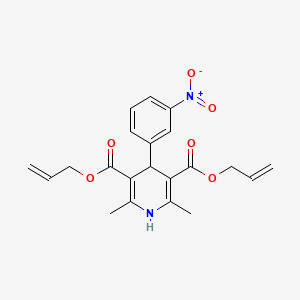
N-(2-methoxyethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide, also known as MP-10, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamide compounds and has been found to possess a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of N-(2-methoxyethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, this compound has been found to modulate the activity of certain signaling pathways that are involved in the development and progression of cancer.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, this compound has been found to modulate the activity of certain signaling pathways that are involved in the development and progression of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-methoxyethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide is its wide range of biological activities. It has been found to possess anti-inflammatory, analgesic, and anti-cancer properties. Additionally, this compound has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for the development of new anti-cancer drugs.
However, one of the limitations of this compound is that its exact mechanism of action is not fully understood. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in order to maximize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of N-(2-methoxyethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide. One possible direction is the development of new anti-cancer drugs based on the structure and activity of this compound. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in order to maximize its therapeutic potential. Finally, future studies may focus on elucidating the exact mechanism of action of this compound in order to better understand its biological activities.
Synthesemethoden
The synthesis of N-(2-methoxyethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide involves the reaction of 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid with 2-methoxyethylamine in the presence of a suitable coupling agent. The reaction is typically carried out under mild conditions and yields the desired product in good to excellent yields.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has been extensively studied for its potential applications in scientific research. It has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S2/c1-19-8-5-14-13(16)12-9-11(10-20-12)21(17,18)15-6-3-2-4-7-15/h9-10H,2-8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCWKHJZTOJLKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=CS1)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-dimethoxyoctahydro-1H-cyclohepta[b]pyrazine-2,3-dione](/img/structure/B5235928.png)
![diethyl [3-(4-tert-butylphenoxy)propyl]malonate](/img/structure/B5235950.png)
![3-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-oxazolidin-2-one](/img/structure/B5235958.png)
![2-{[(3-amino-3-oxopropyl)(benzyl)amino]carbonyl}benzoic acid](/img/structure/B5235963.png)


![2-({1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5235988.png)

![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5236008.png)

![2-ethoxy-4-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5236019.png)
![N-(3-chlorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5236025.png)
![N-methyl-N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycine](/img/structure/B5236029.png)
![2-(2-fluorophenyl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5236030.png)